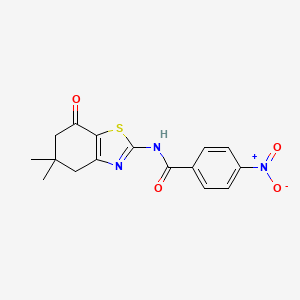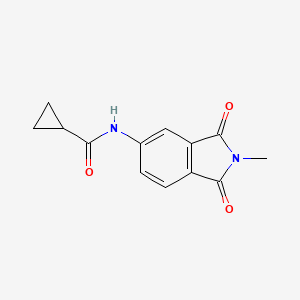
1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as 2-furanilides . It is characterized by a furan ring that is substituted at the 2-position with an anilide . The compound has a molecular weight of 230.27 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide”, often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2° and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide” is characterized by a pyrrolidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the compound was characterized by IR spectra, 1H-NMR, 13C-NMR, EA, and single-crystal X-ray diffraction .Chemical Reactions Analysis
Piperidine derivatives, including “1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide”, are utilized in various ways in chemical reactions. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide” include a molecular weight of 230.27 .Wirkmechanismus
Target of Action
The primary target of 1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and is a popular target for antibiotics .
Mode of Action
The compound interacts with DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling process, which is essential for DNA replication and transcription. The disruption of these processes inhibits bacterial growth and proliferation .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway. When DNA gyrase is inhibited, the DNA cannot be properly supercoiled. This prevents the DNA from being compacted into the bacterial cell, which is necessary for the DNA to be replicated. Without replication, the bacteria cannot grow or proliferate .
Pharmacokinetics
Excretion is typically through the kidneys . These properties can impact the bioavailability of the compound, affecting how much of the drug reaches the target site.
Result of Action
The result of the action of 1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide is the inhibition of bacterial growth and proliferation. By inhibiting DNA gyrase, the compound prevents the bacteria from replicating their DNA, which is necessary for growth and proliferation .
Action Environment
The action of 1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide can be influenced by various environmental factors. For example, the pH of the environment can impact the compound’s solubility and stability. Additionally, the presence of other compounds can affect the compound’s efficacy. For instance, certain compounds can compete with 1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide for binding to DNA gyrase, reducing its effectiveness .
Eigenschaften
IUPAC Name |
1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c13-10-5-9(6-14)12(16-7-10)17-3-1-8(2-4-17)11(15)18/h5,7-8H,1-4H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCNTSHITSRCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B6431485.png)
![2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide](/img/structure/B6431486.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2,2-dimethylpropyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6431497.png)
![4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6431514.png)
![ethyl 2-{[(3Z)-2-carbamoyl-3H-benzo[f]chromen-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6431519.png)
![(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B6431522.png)



![1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6431548.png)
![3-propyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6431551.png)

![8-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431560.png)
![2-bromo-N-({N'-[(1E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B6431569.png)